molecular formula C13H21NO3 B12540482 1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-92-4

1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B12540482
CAS No.: 652172-92-4
M. Wt: 239.31 g/mol
InChI Key: ACRRMYGNCBLONC-UHFFFAOYSA-N
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Description

1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a cyclopentanecarbonyl group attached to an amino group, which is further connected to a cyclohexane ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with cyclohexylamine under specific conditions to form the desired product. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclohexylamine derivatives.

Scientific Research Applications

1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to amino acid transport and metabolism.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amino acid transporters in the brain, influencing the transport and uptake of other amino acids.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclohexane-1-carboxylic acid: This compound is structurally similar but lacks the cyclopentanecarbonyl group.

    Cyclopentanecarboxylic acid: This compound has a similar cyclopentane ring but does not contain the amino and carboxylic acid groups.

Uniqueness

1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid is unique due to the presence of both cyclopentanecarbonyl and cyclohexane-1-carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

652172-92-4

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

1-(cyclopentanecarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H21NO3/c15-11(10-6-2-3-7-10)14-13(12(16)17)8-4-1-5-9-13/h10H,1-9H2,(H,14,15)(H,16,17)

InChI Key

ACRRMYGNCBLONC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2CCCC2

Origin of Product

United States

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